4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a synthetically derived organic compound that has been studied for its potential use as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [ [] ]. These two proteins play crucial roles in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K/mTOR pathway is implicated in the development and progression of various cancers. The compound's ability to inhibit both PI3K and mTOR makes it a potential candidate for scientific research related to cancer therapies and the investigation of the PI3K/mTOR pathway.
The synthesis of 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine has been described in a patent application [ [], [] ]. The synthesis involves a multi-step process starting from commercially available materials. While the patent outlines the general synthetic route, it does not provide detailed experimental procedures or characterization data for each step.
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine acts as a dual inhibitor of PI3K and mTOR [ [] ]. It binds to these kinases and inhibits their enzymatic activity, thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, also known as GDC-0980, has been primarily investigated for its anticancer potential in preclinical studies [ [] ]. Its dual inhibition of PI3K and mTOR has shown promising results in inhibiting tumor growth in several cancer models.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: